molecular formula C7H8N2O B1528202 6-Amino-2-methylnicotinaldehyde CAS No. 1211516-02-7

6-Amino-2-methylnicotinaldehyde

Cat. No.: B1528202
CAS No.: 1211516-02-7
M. Wt: 136.15 g/mol
InChI Key: GDPMCZAVFWJCHU-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMCZAVFWJCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Nicotinaldehyde Derivatives in Contemporary Organic and Medicinal Chemistry

Nicotinaldehyde derivatives, which are aldehydes of pyridine (B92270), are a class of compounds with considerable importance in both organic and medicinal chemistry. google.comgoogle.com The pyridine ring, a heterocyclic aromatic compound, is a common feature in many biologically active molecules and approved drugs. nih.govresearchgate.netsciencepublishinggroup.com The presence of the nitrogen atom in the ring imparts unique properties, such as the ability to form hydrogen bonds, which can enhance the pharmacokinetic properties of drug candidates. nih.gov

Nicotinaldehyde and its derivatives serve as crucial intermediates in the synthesis of a wide array of valuable products. google.comgoogle.com In medicinal chemistry, they are used as building blocks for pharmaceuticals. For instance, pyridine-3-carboxaldehyde is a key raw material in the production of peptides and polypeptides, including drugs like Abarelix, Cetrorelix, and Ganirelix. exsyncorp.com It is also a precursor in the synthesis of various active pharmaceutical ingredients (APIs) such as the antiretroviral protease inhibitor Indinavir. exsyncorp.com The versatility of the pyridine scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-Alzheimer's treatments. nih.gov

In the field of organic synthesis, nicotinaldehyde derivatives are valuable precursors for creating more complex molecules. The aldehyde group is highly reactive and can readily participate in various chemical reactions. exsyncorp.com For example, it can undergo nucleophilic attack by amines to form Schiff bases, which can act as ligands in coordination chemistry. wikipedia.org The reactivity of the aldehyde, combined with the inherent properties of the pyridine ring, makes these derivatives powerful tools for chemists.

Furthermore, substituted nicotinaldehydes are important in the agrochemical industry, serving as intermediates for fungicides, insecticides, and herbicides. google.comgoogle.com The adaptability of the pyridine nucleus allows for the creation of a diverse range of molecules with specific biological activities. researchgate.netresearchgate.net

Contextualization of 6 Amino 2 Methylnicotinaldehyde Within the Pyridine Carboxaldehyde Class

6-Amino-2-methylnicotinaldehyde belongs to the broader class of pyridine (B92270) carboxaldehydes, also known as pyridinaldehydes. wikipedia.orgwikipedia.org These are organic compounds that consist of a pyridine ring with a formyl (–CHO) group attached. nih.gov There are three basic isomers of pyridinaldehyde, depending on the position of the aldehyde group on the pyridine ring: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde (nicotinaldehyde), and pyridine-4-carboxaldehyde (isonicotinaldehyde). wikipedia.orgwikipedia.orgwikipedia.org

This compound is a derivative of pyridine-3-carboxaldehyde (nicotinaldehyde), meaning the aldehyde group is at the 3-position of the pyridine ring. In addition to the aldehyde, it has an amino group (–NH2) at the 6-position and a methyl group (–CH3) at the 2-position. This specific substitution pattern gives the molecule distinct chemical properties and reactivity compared to the parent nicotinaldehyde or its other derivatives.

The presence of the electron-donating amino and methyl groups on the pyridine ring influences the electronic properties of the aldehyde group, potentially affecting its reactivity in chemical syntheses. The amino group, in particular, can act as a nucleophile and can also form hydrogen bonds, which can be significant in its interactions with biological targets.

Table 1: Properties of Pyridine Carboxaldehyde Isomers

PropertyPyridine-2-carboxaldehydePyridine-3-carboxaldehydePyridine-4-carboxaldehyde
IUPAC Name pyridine-2-carbaldehydepyridine-3-carbaldehydepyridine-4-carbaldehyde
Other Names 2-Formylpyridine, PicolinaldehydeNicotinaldehyde, 3-FormylpyridineIsonicotinaldehyde, 4-Formylpyridine
CAS Number 1121-60-4500-22-1872-85-5
Chemical Formula C6H5NOC6H5NOC6H5NO
Molar Mass 107.11 g/mol 107.11 g/mol 107.11 g/mol
Appearance Colorless oily liquidColorless liquidColorless liquid

Note: Data for this table was compiled from various sources. wikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov

Historical Trajectory and Current Research Frontiers of Aminonicotinaldehydes

De Novo Synthesis Strategies for the Core Pyridine Framework

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a versatile approach to producing a wide array of substituted pyridines. These methods allow for the incorporation of desired substituents at specific positions from the outset. While specific de novo syntheses for this compound are not extensively detailed in readily available literature, general and widely applicable strategies for pyridine ring formation can be adapted.

One of the classical and most recognized methods is the Hantzsch Pyridine Synthesis . This reaction typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia (B1221849) source. The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. The versatility of this method lies in the ability to vary the aldehyde, β-ketoester, and ammonia source to introduce different substituents onto the pyridine ring.

Another powerful strategy is the [4+2] cycloaddition reaction , also known as the Diels-Alder reaction. In this approach, a 1,3-diene or a synthetic equivalent reacts with a dienophile containing a nitrogen atom to form a six-membered heterocyclic ring. nih.gov The regioselectivity and stereoselectivity of the Diels-Alder reaction can be controlled by the nature of the substituents on both the diene and the dienophile, offering a high degree of control over the final pyridine structure. nih.gov Enzymes known as Diels-Alderases can also catalyze these reactions in biosynthetic pathways. nih.gov

More contemporary methods often involve transition-metal-catalyzed cyclization reactions. For instance, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles provides a direct route to substituted pyridines. This method is highly convergent and allows for the rapid assembly of complex pyridine structures.

Functional Group Interconversion and Introduction

Once the core pyridine framework is established, or starting from a pre-existing substituted pyridine, the desired functional groups can be introduced or modified through a variety of chemical transformations. fiveable.meslideshare.netorganic-chemistry.org The reactivity of the pyridine ring, which is influenced by the electron-withdrawing nature of the nitrogen atom, dictates the strategies for these interconversions.

Targeted Aldehyde Group Formation (e.g., Swern Oxidation and Variants)

The introduction of an aldehyde group at the 3-position of the pyridine ring is a crucial step in the synthesis of this compound. A common precursor for this transformation is the corresponding primary alcohol, (6-Amino-2-methylpyridin-3-yl)methanol. The oxidation of this alcohol to the aldehyde requires mild and selective conditions to avoid over-oxidation to the carboxylic acid or side reactions with other functional groups on the ring.

The Swern oxidation is a widely employed method for this purpose due to its mild reaction conditions and high selectivity for oxidizing primary alcohols to aldehydes. numberanalytics.comwikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent, typically oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). numberanalytics.comwikipedia.org The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base. organic-chemistry.org A key advantage of the Swern oxidation is that it is performed at low temperatures (typically -78 °C), which minimizes side reactions. wikipedia.org

Table 1: Key Reagents and Conditions for Swern Oxidation

Reagent/ConditionPurposeCommon Examples
OxidantActivation of DMSOOxalyl chloride, Trifluoroacetic anhydride
SolventReaction mediumDichloromethane, Tetrahydrofuran
BaseProton scavengerTriethylamine (TEA), Diisopropylethylamine (DIPEA)
TemperatureControl of reactivity-78 °C to room temperature

A notable variant of the Swern oxidation is the Parikh-Doering oxidation , which uses the sulfur trioxide pyridine complex (SO3·py) as the activating agent. acsgcipr.org This modification offers the advantage of being less sensitive to temperature and can often be carried out at or near room temperature, simplifying the experimental setup. acsgcipr.orgresearchgate.net

Selective Amination at the Pyridine Ring

Introducing an amino group at the 6-position of the pyridine ring can be achieved through several strategic approaches, depending on the available starting materials.

A common and effective method for introducing an amino group onto a pyridine ring is through nucleophilic aromatic substitution (SNA r) of a halogenated precursor. tandfonline.comnih.gov In the context of synthesizing this compound, a suitable starting material would be 6-chloro-2-methylnicotinaldehyde or a protected version thereof. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group (or its protected form) facilitates the attack of a nucleophile at the 6-position.

The reaction typically involves heating the halogenated pyridine with an ammonia source, such as aqueous or gaseous ammonia, or a protected amine followed by deprotection. The reactivity of the leaving group generally follows the order F > Cl > Br > I for activated aromatic systems. researchgate.net The presence of electron-withdrawing groups ortho and para to the leaving group significantly enhances the reaction rate by stabilizing the negatively charged Meisenheimer intermediate that is formed during the reaction. tandfonline.comnih.gov

Table 2: Comparison of Halogen Leaving Groups in Nucleophilic Aromatic Substitution

HalogenRelative ReactivityNotes
Fluorine (F)HighestStrongest inductive electron withdrawal, facilitates nucleophilic attack.
Chlorine (Cl)ModerateGood leaving group, commonly used.
Bromine (Br)ModerateSimilar reactivity to chlorine.
Iodine (I)LowestWeaker inductive effect compared to lighter halogens.

Recent advancements have explored transition-metal-free amination reactions, which offer more environmentally benign alternatives. acs.org

An alternative route to the 6-amino group involves the reduction of a corresponding 6-nitro derivative, such as 2-methyl-6-nitronicotinaldehyde. The nitro group can be introduced onto the pyridine ring through nitration, although the directing effects of the existing substituents must be carefully considered.

The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. nih.gov This method is generally clean and efficient.

Alternatively, chemical reducing agents can be used. These include metals in acidic media (e.g., tin or iron in hydrochloric acid) or metal hydrides like lithium aluminum hydride (LiAlH4), although the latter can also reduce the aldehyde group and may require its prior protection. One-pot reductive amination procedures starting from a nitro compound and a carbonyl compound have also been developed, offering a streamlined approach to amine synthesis. rsc.orgnih.gov

Modern synthetic chemistry has seen the development of powerful catalytic methods for C-N bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a versatile tool for forming aryl amines from aryl halides or triflates. This reaction is highly tolerant of various functional groups and can be used to introduce a wide range of amines, including ammonia surrogates, onto the pyridine ring.

Another approach is the Chichibabin reaction , which involves the direct amination of pyridines using sodium amide (NaNH2) or related reagents. google.com This reaction typically occurs at the 2- or 6-position of the pyridine ring. While a classic method, it often requires harsh conditions and may lack regioselectivity in more complex systems. orgsyn.org More recent developments have focused on improving the conditions and scope of Chichibabin-type reactions. orgsyn.org Additionally, transition metal-catalyzed C-H amination reactions are an emerging area, offering the potential for direct and efficient installation of amino groups without the need for a pre-installed leaving group. acs.org

Strategies for Chiral Induction and Enantioselective Synthesis in Derivatives

The introduction of chirality into derivatives of this compound is a critical step for applications in pharmaceuticals and agrochemicals, where a specific stereoisomer often dictates biological activity. Enantioselective synthesis aims to produce a single enantiomer, maximizing the desired effect while minimizing potential off-target effects from other isomers. Key strategies for achieving this include organocatalysis and metal-catalyzed asymmetric reactions.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, cinchona alkaloids and their derivatives have been successfully employed as catalysts in the asymmetric synthesis of various heterocyclic compounds. nih.govrsc.org These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions to create a chiral environment, directing the approach of a reactant to one face of the molecule. A notable example is the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, where a cinchona alkaloid catalyst facilitated a tandem Michael addition and Thorpe-Ziegler type reaction, yielding products with excellent enantioselectivities (up to >99% ee). nih.gov Although this example does not directly involve this compound, the principles are applicable to its derivatives, particularly in reactions involving the aldehyde or amino group.

Metal-catalyzed reactions offer another robust avenue for chiral induction. Copper-based catalytic systems, in particular, have shown great promise. The use of a copper catalyst paired with a chiral diphosphine ligand, often in the presence of a Lewis acid co-catalyst, can effectively catalyze the asymmetric alkylation of alkenyl pyridines. nih.govresearchgate.net The Lewis acid activates the pyridine ring, making it more susceptible to nucleophilic attack by a Grignard reagent, while the chiral ligand on the copper center controls the stereochemical outcome of the reaction. nih.govresearchgate.net This methodology allows for the introduction of a wide array of alkyl groups with high enantioselectivity.

The table below summarizes findings from representative studies on the enantioselective synthesis of related chiral pyridine and heterocyclic derivatives, illustrating the effectiveness of different catalytic systems.

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Pyridine Derivatives and Analogs

Catalyst System Substrate Type Reaction Type Yield (%) Enantiomeric Excess (ee %) Reference
Cinchona Alkaloid 2-Pyrazolin-5-ones and Benzylidenemalononitriles Tandem Michael addition/Thorpe-Ziegler Excellent Up to >99% nih.gov
Cu/Chiral Diphosphine Ligand with Lewis Acid β-Substituted Alkenyl Pyridines Asymmetric Alkylation 52-94% 86-95% researchgate.net
Nickel/VAPOL-Phosphoramidite Ligand Aldehydes and Amino-pentadienoates Reductive Coupling Good High nih.gov

Reaction Optimization and Scale-Up Considerations in Laboratory and Industrial Contexts

The transition of a synthetic route from a laboratory setting to industrial production is a complex process that requires meticulous reaction optimization and careful consideration of scale-dependent factors. mt.com

Reaction Optimization in the Laboratory

At the laboratory scale, the primary goal of optimization is to establish a robust and efficient procedure that maximizes yield and purity. This involves a systematic investigation of various reaction parameters. For the synthesis of substituted pyridines, key variables include the choice of catalyst, solvent, temperature, and reactant concentrations. cnr.it

For example, in an amino acid-mediated intramolecular cyclization, screening different amino acids, solvents, and acids was crucial to optimize both the yield and the enantiomeric excess (e.e.). cnr.it It was found that polar solvents were necessary and that lowering the reaction temperature improved the e.e., but too low a temperature drastically reduced the yield. cnr.it Similarly, in copper-catalyzed asymmetric alkylations, the choice of Lewis acid and its stoichiometry, as well as the solvent, were critical for achieving high conversion and enantioselectivity. researchgate.net

The following table demonstrates the impact of varying reaction conditions on a catalyzed reaction, based on data from similar synthetic transformations.

Table 2: Illustrative Data for Reaction Condition Optimization

Entry Parameter Varied Condition Conversion/Yield Enantiomeric Excess (ee %) Reference
1 Solvent DMSO High Yield High cnr.it
2 Solvent Other Polar Solvents Lower Yield/ee Lower cnr.it
3 Temperature 10°C Optimized Yield & ee Optimized cnr.it
4 Temperature <10°C Significantly Decreased Yield - cnr.it
5 Lewis Acid TMSOTf High Conversion High researchgate.net
6 Lewis Acid BF₃·OEt₂ High Conversion High researchgate.net
7 Catalyst Loading 5 mol % Optimal Optimal nih.gov

Scale-Up Considerations for Industrial Production

Scaling a chemical synthesis from grams in the lab to kilograms or tons in a plant introduces new challenges that are not apparent at the smaller scale. mt.comresearchgate.net

Process Safety and Thermal Management: Exothermic reactions that are easily controlled in a laboratory flask with an ice bath can generate heat much faster than it can be removed in a large industrial reactor, leading to a dangerous situation known as thermal runaway. mt.com Therefore, a thorough understanding of the reaction's thermodynamics and kinetics is essential. Reaction calorimetry is used to quantify heat generation and determine safe operating limits. mt.com

Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions, lower yields, and impurity formation. mt.com The efficiency of heat transfer also decreases as the surface-area-to-volume ratio gets smaller with increasing scale. The choice of reactor design and agitation system is critical to ensure homogeneity. mdpi.org

Economic Viability: The cost of raw materials, catalysts (especially precious metal-based ones), solvents, and energy becomes a major driver in industrial processes. google.com A process that is feasible in the lab may be too expensive for commercial production. This necessitates finding the most cost-effective yet high-purity starting materials and developing efficient catalyst recycling protocols. google.com

Equipment and Infrastructure: The synthesis must be adapted to the available plant equipment. Reactions requiring cryogenic temperatures or extremely high pressures are significantly more expensive and complex to run at an industrial scale. mdpi.orgchemdiv.com

Downstream Processing and Purification: Methods like column chromatography, which are common for purification in the lab, are often impractical and costly for large-scale production. chemdiv.com The process should be optimized to favor purification methods like crystallization or distillation, which are more amenable to industrial scales.

Regulatory Compliance and Quality Control: Industrial synthesis, particularly for pharmaceutical intermediates, must adhere to strict regulatory standards such as Good Manufacturing Practices (GMP). This involves developing robust analytical methods to ensure consistent product quality and implementing a Quality by Design (QbD) approach, where the process is designed to meet predefined quality targets. mt.comnih.gov

Successfully scaling up the synthesis of this compound and its derivatives requires a multidisciplinary approach, integrating chemistry, chemical engineering, and safety management to develop a process that is not only efficient and high-yielding but also safe, economical, and environmentally responsible. mt.com

Transformations at the Aldehyde Moiety

The aldehyde group is a primary site of chemical transformations, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidative Conversion to Carboxylic Acid Analogues

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 6-Amino-2-methylnicotinic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Mild and efficient methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like Oxone, pyridinium (B92312) chlorochromate (PCC) with periodic acid (H5IO6), and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org Vanadium complexes, such as VO(acac)2, in the presence of hydrogen peroxide, also serve as effective catalysts for this oxidation, offering high selectivity and compatibility with various functional groups. organic-chemistry.org

Table 1: Oxidation of this compound

ReactantProductReagents
This compound6-Amino-2-methylnicotinic acidVarious oxidizing agents (e.g., KMnO4, CrO3, Oxone)

This table is illustrative and specific reaction conditions would need to be optimized.

Reductive Conversion to Alcohol Analogues

The aldehyde group can be reduced to a primary alcohol, yielding (6-Amino-2-methylpyridin-3-yl)methanol. This reduction is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent suitable for this conversion. core.ac.uk The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde.

Table 2: Reduction of this compound

ReactantProductReagents
This compound(6-Amino-2-methylpyridin-3-yl)methanolHydride reagents (e.g., NaBH4, LiAlH4)

This table is illustrative and specific reaction conditions would need to be optimized.

Nucleophilic Addition Reactions and Condensation Processes (e.g., Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to a variety of addition and condensation reactions. A prominent example is the reaction with primary amines to form Schiff bases (imines). msu.edunih.gov This acid-catalyzed reaction proceeds through the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the characteristic C=N double bond of the imine. msu.edu The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is significant in both synthetic chemistry and biological systems. nih.govresearchgate.netresearchgate.net

The stability of the resulting Schiff base can be influenced by various factors, including the electronic nature of the substituents on both the aldehyde and the amine. rsc.org For instance, the presence of an ortho-hydroxyl group on an aromatic aldehyde can lead to the formation of a thermodynamically stable intramolecular hydrogen bond in the resulting Schiff base. nih.gov

Reactivity of the Amino Functional Group

The amino group at the 6-position of the pyridine ring significantly influences the molecule's reactivity, primarily through its nucleophilic character and its ability to participate in hydrogen bonding.

Nucleophilic Reactivity and Substitution Dynamics

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity allows it to participate in various reactions, including substitution reactions. The amino group can react with electrophiles, leading to the formation of a diverse range of derivatives. The reactivity of the amino group is influenced by the electronic properties of the pyridine ring and the other substituents.

Hydrogen Bonding Characteristics and Influence on Reactivity

The amino group is a hydrogen bond donor, which plays a crucial role in the molecule's intermolecular interactions and can influence its reactivity. Hydrogen bonding can affect the molecule's physical properties, such as its melting point and solubility. In the solid state, intermolecular hydrogen bonds can form between the amino group of one molecule and the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group of a neighboring molecule. These interactions can also influence the molecule's reactivity by affecting the electron density at different positions and by stabilizing transition states in certain reactions.

Electrophilic and Nucleophilic Reactions of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com However, the substituents on the this compound ring significantly modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution (EAS):

The reactivity of the pyridine ring towards electrophiles is enhanced by the presence of the electron-donating amino (-NH₂) group at the C6 position and the methyl (-CH₃) group at the C2 position. Conversely, the electron-withdrawing aldehyde (-CHO) group at the C3 position deactivates the ring. The directing effects of these substituents determine the position of electrophilic attack. The amino and methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator.

Considering the positions on the ring:

The C6-amino group directs towards C5.

The C2-methyl group directs towards C3 (blocked) and C5.

The C3-aldehyde group directs towards C5.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored on rings with electron-withdrawing groups and a good leaving group. wikipedia.orglibretexts.org While this compound does not possess a typical leaving group like a halide, the pyridine nitrogen and the C3-aldehyde group make the ring electron-poor, particularly at the C2, C4, and C6 positions. Reactions like the Chichibabin reaction, where an amide anion attacks the pyridine ring, typically occur at the C2 or C6 positions. wikipedia.org In this molecule, the C2 and C6 positions are already substituted. However, the amino group itself can participate as a nucleophile in intramolecular cyclization reactions or be displaced under specific conditions, although such reactions are less common. More relevant are the nucleophilic addition reactions at the carbonyl carbon of the aldehyde group, which is a key reaction pathway for this molecule.

Table 1: Predicted Reactivity of the Pyridine Nucleus

Reaction Type Key Influencing Factors Predicted Outcome

| Electrophilic Aromatic Substitution | - Activating -NH₂ (C6) and -CH₃ (C2) groups.

  • Deactivating -CHO (C3) group and ring Nitrogen. | Substitution primarily at the C5 position. Reaction may require forcing conditions. | | Nucleophilic Aromatic Substitution | - Electron-deficient pyridine ring.
  • Lack of a conventional leaving group. | Low reactivity for direct SNAr on the ring. Nucleophilic attack is more likely at the aldehyde carbon. |
  • Investigations into Tautomerism and Isomerization Pathways

    The structural dynamics of this compound and its derivatives include important tautomeric and isomeric equilibria.

    Tautomerism:

    Like other 2- and 6-aminopyridines, this compound can exist in a tautomeric equilibrium between its amino and imino forms. cas.czoup.com The amino form is generally the predominant and more stable tautomer in neutral solutions due to the preservation of the aromaticity of the pyridine ring. oup.com

    The equilibrium can be shifted towards the imino form (6(1H)-imino-2-methylpyridine-3-carbaldehyde) upon protonation of the ring nitrogen or in specific solvent environments that can stabilize the imino structure through hydrogen bonding. cas.czoup.com Photo-induced tautomerism has also been observed in related aminopyridine systems, where UV irradiation can promote a reversible shift to the imino tautomer. exlibrisgroup.com

    Isomerization in Derivatives:

    The aldehyde group of this compound is a key site for derivatization, often leading to products that exhibit E/Z isomerization. For instance, condensation with primary amines yields Schiff bases (imines), which have a C=N double bond.

    The E and Z isomers of these imine derivatives can interconvert through two primary mechanisms:

    Rotation: Twisting around the C=N single bond in a transition state.

    Inversion: A linear transition state involving the inversion of the nitrogen atom's geometry. nih.gov

    The energy barrier for this isomerization and the relative stability of the E and Z isomers are influenced by steric hindrance between the substituents on the imine and the pyridine ring, as well as electronic factors. researchgate.netresearchgate.net For example, a bulky substituent on the imine nitrogen might favor the E-isomer to minimize steric clash with the pyridine ring. The study of E/Z isomerism is crucial as the different isomers can have distinct physical properties and biological activities. nih.govmdpi.com

    Table 2: Tautomeric and Isomeric Forms

    Equilibrium Structures Involved Predominant Form/Factors
    Amino-Imino Tautomerism Amino form vs. Imino form The Amino form is dominant in neutral media. The equilibrium can shift with pH changes or upon photo-irradiation. cas.czexlibrisgroup.com
    E/Z Isomerization (in imine derivatives) E-isomer vs. Z-isomer The ratio of isomers depends on steric bulk of substituents and solvent conditions. Interconversion occurs via rotation or inversion. nih.govresearchgate.net

    Chemo- and Regioselectivity in Complex Reaction Systems

    The presence of multiple reactive centers in this compound—the aldehyde, the amino group, and the activated pyridine ring—makes chemo- and regioselectivity critical considerations in its synthesis and functionalization.

    Chemoselectivity:

    Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.com

    Reaction at the Aldehyde: The aldehyde group is a primary site for nucleophilic addition. Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to an alcohol ((6-amino-2-methylpyridin-3-yl)methanol) without affecting the amino group or the aromatic ring. Similarly, it undergoes selective condensation with primary amines to form imines or with stabilized ylides in Wittig-type reactions.

    Reaction at the Amino Group: The amino group can act as a nucleophile. Under appropriate conditions (e.g., in the absence of a stronger nucleophile and with an acylating agent like acetic anhydride), it can be selectively acylated to form an amide. Protecting the more reactive aldehyde group (e.g., as an acetal) may be necessary to achieve selective reaction at the amino group. libretexts.org

    Regioselectivity:

    Regioselectivity denotes the preference for reaction at one position over another.

    Electrophilic Attack: As discussed in section 3.3, electrophilic attack on the pyridine ring is highly regioselective for the C5 position due to the combined directing effects of the substituents. youtube.com

    Multicomponent Reactions: In complex reaction systems, such as one-pot syntheses of substituted pyridines, the inherent reactivity of the functional groups on this compound can direct the course of the reaction. For instance, in a reaction involving both an electrophile and a nucleophile, the amino group might first react with the electrophile, modifying its directing effect for a subsequent ring functionalization step, or the aldehyde might react with a nucleophile, leading to cyclization. rsc.org

    The selective manipulation of these functional groups is fundamental to using this compound as a building block in the synthesis of more complex molecules. nih.gov

    Table 3: Summary of Chemo- and Regioselectivity

    Reagent Type Target Site (Chemoselectivity) Position (Regioselectivity) Example Product
    Mild Reducing Agent (e.g., NaBH₄) Aldehyde C3-CHO (6-amino-2-methylpyridin-3-yl)methanol
    Acylating Agent (e.g., Ac₂O) Amino Group C6-NH₂ N-(6-formyl-2-methylpyridin-2-yl)acetamide
    Electrophile (e.g., Br₂, HNO₃) Pyridine Ring C5 6-Amino-5-bromo-2-methylnicotinaldehyde

    Rational Design, Synthesis, and Structural Characterization of Derivatives and Analogues of 6 Amino 2 Methylnicotinaldehyde

    Strategic Functionalization of the Amino Group (e.g., Acylation, Alkylation)

    The amino group of 6-amino-2-methylnicotinaldehyde is a primary site for synthetic modification. Its nucleophilic nature readily allows for reactions such as acylation and alkylation, enabling the introduction of a wide variety of functional groups.

    Acylation: The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. This transformation is significant as it can alter the electronic properties of the pyridine (B92270) ring, influence hydrogen bonding capabilities, and introduce new steric bulk.

    Alkylation: Alkylation of the amino group introduces alkyl substituents, which can modulate the compound's lipophilicity and steric profile. Site-selective alkylation of amino groups is a critical technique in the synthesis of complex molecules, including peptides and other bioactive compounds. nih.gov For instance, palladium-catalyzed alkylation has been successfully employed for the site-selective modification of amino acids and peptides. nih.gov

    The ability to functionalize the amino group is crucial for creating derivatives with tailored properties. These modifications can impact the molecule's interaction with biological targets or its performance in material applications.

    Targeted Modification of the Aldehyde Group

    The aldehyde group at the 3-position of the pyridine ring is another key site for chemical manipulation. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the group can undergo both oxidation and reduction.

    Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. These transformations fundamentally alter the electronic and hydrogen-bonding characteristics of the molecule.

    Condensation Reactions: The aldehyde group readily participates in condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. nbinno.com These reactions are pivotal for constructing larger, more complex molecular architectures. For example, the condensation of aldehydes with amino compounds is a common strategy for synthesizing novel heterocyclic systems. nih.gov

    The reactivity of the aldehyde group allows for the introduction of diverse functionalities, which is essential for developing new compounds with specific biological or material properties.

    Exploration of Pyridine Ring Substituents

    The synthesis of substituted pyridines can be achieved through various methods, including the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound, followed by an oxidation step. beilstein-journals.org This approach allows for the creation of a wide array of substituted pyridine derivatives. The nature and position of these substituents can have a profound impact on the molecule's reactivity and biological activity.

    Construction of Novel Heterocyclic Scaffolds and Fused Ring Systems Utilizing this compound as a Building Block

    The inherent reactivity of the amino and aldehyde groups makes this compound an invaluable building block for the synthesis of novel heterocyclic scaffolds and fused ring systems. frontiersin.org The presence of multiple reaction centers allows for its use in multicomponent reactions, providing a pathway to structurally diverse and complex molecules. frontiersin.org

    For instance, the amino and aldehyde functionalities can participate in cyclocondensation reactions to form fused heterocyclic systems. The reaction of aminopyridine derivatives with other bifunctional reagents can lead to the formation of various fused pyrimidine (B1678525), triazine, or other heterocyclic structures. nih.gov These complex ring systems are often associated with a wide range of biological activities and are of significant interest in drug discovery. frontiersin.orgnih.gov

    The versatility of this starting material is highlighted by its use in diversity-oriented synthesis, a strategy aimed at creating large and diverse collections of compounds for high-throughput screening. frontiersin.org

    Development of Metal Complexes and Chelators Based on Nicotinaldehyde Structures

    The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituent groups in derivatives of this compound can act as donor atoms for metal ions, making them excellent candidates for the development of metal complexes and chelators.

    The synthesis of Schiff base ligands, often derived from the condensation of an aldehyde with an amine, followed by complexation with metal ions, is a well-established method for creating a wide variety of metal complexes. researchgate.net These complexes can exhibit interesting magnetic, optical, and electrochemical properties.

    The design of ligands that can selectively bind to specific metal ions is a critical area of research with applications in catalysis, bioinorganic chemistry, and materials science. The structural and electronic properties of the ligand, which can be systematically varied through synthetic modifications of the this compound scaffold, play a crucial role in determining the properties of the resulting metal complex.

    Advanced Analytical and Spectroscopic Characterization Techniques in Research on 6 Amino 2 Methylnicotinaldehyde and Its Derivatives

    Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 6-Amino-2-methylnicotinaldehyde and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

    Proton (¹H) NMR Spectroscopy

    Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, distinct signals are observed for the various protons. The aldehyde proton typically appears as a singlet in the downfield region, around 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the pyridine (B92270) ring exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. The methyl protons and the amino protons also give rise to characteristic signals.

    For instance, in a related compound, 2-amino-6-methylpyridine, the methyl protons appear as a singlet at approximately 2.36 ppm, while the amino protons are observed as a broad signal around 4.6 ppm. The aromatic protons show distinct multiplets in the region of 6.2-7.3 ppm. chemicalbook.com Similarly, in derivatives like 2-Amino-4,6-diphenylnicotinonitriles, the amino protons appear as a broad singlet between 5.30 and 5.38 ppm, and the proton at the 5-position of the nicotinonitrile ring shows a characteristic singlet at 7.09–7.25 ppm. mdpi.com

    Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
    Aldehyde (-CHO)9.0 - 10.0Singlet
    Aromatic (Pyridine Ring)6.0 - 8.5Multiplet
    Amino (-NH₂)4.5 - 5.5Broad Singlet
    Methyl (-CH₃)2.3 - 2.5Singlet

    Carbon-13 (¹³C) NMR Spectroscopy

    Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, often above 190 ppm. The carbons of the pyridine ring resonate in the aromatic region (approximately 100-160 ppm), with their precise chemical shifts being sensitive to the electronic effects of the substituents. The methyl carbon appears in the upfield region of the spectrum.

    In studies of related aminopyridine derivatives, the pyridine ring carbons show characteristic shifts. For example, in N-(3-chlorophenyl)-6-methylpyridin-2-amine, the carbon atoms of the pyridine ring resonate at δ = 157.1, 154.7, 138.4, 114.9, and 105.9 ppm, with the methyl carbon at 24.0 ppm. rsc.org For derivatives like 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile, the carbon signals are observed across a wide range, with the nitrile carbon at δ 117.15 ppm and the various aromatic carbons appearing between 87 and 162 ppm. mdpi.com

    Carbon TypeTypical Chemical Shift (δ, ppm)
    Aldehyde (C=O)> 190
    Aromatic (C-NH₂)155 - 165
    Aromatic (C-CHO)130 - 140
    Aromatic (Other)100 - 150
    Methyl (-CH₃)20 - 30

    Two-Dimensional (2D) NMR Techniques (e.g., gCOSY, gHSQC, gHMBC, NOESY)

    Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the complete molecular structure and stereochemistry. researchgate.net

    gCOSY (Gradient Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate that the two correlated protons are spin-coupled, typically through two or three bonds. princeton.edu

    gHSQC (Gradient Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

    gHMBC (Gradient Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (typically 2-4 bonds) ¹H-¹³C couplings. sdsu.eduprinceton.edu This technique is invaluable for connecting different spin systems within the molecule, for example, linking the aldehyde proton to the carbons of the pyridine ring, or the methyl protons to their attached ring carbon and adjacent carbons.

    NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution. researchgate.net

    High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

    High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental formula of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample, which are then analyzed. rsc.org The high accuracy of the mass measurement helps to confirm the identity of a synthesized compound and to distinguish it from other compounds with the same nominal mass. For instance, in the characterization of related aminopyridine derivatives, HRMS (ESI) has been used to confirm the calculated molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. rsc.org

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The molecule exhibits characteristic absorption bands in the UV-Vis region corresponding to electronic transitions. The π → π* transitions within the conjugated pyridine system typically result in strong absorption bands. Additionally, n → π* transitions involving the lone pair of electrons on the amino nitrogen and the carbonyl oxygen can also be observed, though these are generally weaker. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and pH. In studies of similar compounds like 2-amino-4,6-diphenylnicotinonitriles, absorption bands are observed that are attributed to n–π* and π−π* electron transitions. mdpi.com

    Chromatographic Methods for Purity Assessment and Isomeric Analysis (e.g., HPLC, TLC)

    In the synthesis and characterization of this compound and its derivatives, chromatographic techniques are indispensable for assessing purity and resolving isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used methods, each offering distinct advantages in the analytical workflow.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a cornerstone technique for the purity assessment of this compound, providing high-resolution separation, and quantitative analysis. The choice of stationary and mobile phases is critical and is tailored to the physicochemical properties of the analyte.

    Detailed Research Findings:

    Research on aminopyridine derivatives frequently employs reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For compounds like this compound, C18 and C8 columns are common choices. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for basic compounds like aminopyridines, additives like formic acid or ammonium (B1175870) formate (B1220265) are often incorporated into the mobile phase.

    While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the isomeric aminopyridines provide a strong basis for method development. For instance, the separation of aminopyridine isomers has been successfully achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, as well as through hydrogen-bonding interactions with specialized stationary phases. sielc.com Detection is commonly performed using a UV detector, with wavelengths in the range of 254-280 nm being effective for aromatic compounds.

    For a closely related isomer, 2-Amino-6-methylnicotinaldehyde, a very short HPLC retention time of 0.19 minutes has been noted in a preparative context, suggesting the use of a rapid gradient elution method. However, for analytical purity determination, a longer run time with a shallower gradient would be employed to ensure the separation of any potential impurities.

    Interactive Data Table: Illustrative HPLC Method for Aminopyridine Derivatives

    The following table outlines a typical starting point for an HPLC method for the analysis of this compound, based on methods for related compounds.

    ParameterValue
    Stationary Phase C18, 5 µm particle size
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 275 nm
    Injection Volume 5 µL
    Expected Retention Time 5 - 10 minutes

    Note: This is an illustrative method. Actual retention times would need to be determined experimentally.

    Thin-Layer Chromatography (TLC)

    TLC is a versatile, rapid, and cost-effective technique frequently used to monitor reaction progress, identify fractions from column chromatography, and perform initial purity checks of this compound.

    Detailed Research Findings:

    In the context of synthesizing aminopyridine derivatives, silica (B1680970) gel is the most common stationary phase for TLC, indicating a normal-phase separation mechanism. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for the main compound.

    For aminopyridines, which are basic, the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can prevent streaking and improve the spot shape. Visualization of the separated spots on the TLC plate is often achieved under UV light (at 254 nm), where the aromatic pyridine ring will quench the fluorescence of the indicator in the plate, appearing as a dark spot. Chemical staining agents can also be used for visualization, with ninhydrin (B49086) being particularly effective for detecting primary amines, which would produce a characteristic colored spot.

    Interactive Data Table: Typical TLC Systems for Aminopyridine Aldehydes

    Below are examples of TLC systems that could be employed for the analysis of this compound.

    Stationary PhaseMobile Phase (v/v)VisualizationExpected Rf Value
    Silica Gel 60 F₂₅₄Hexane : Ethyl Acetate (1:1)UV (254 nm)0.4 - 0.6
    Silica Gel 60 F₂₅₄Dichloromethane : Methanol (95:5)UV (254 nm), Iodine Vapor0.3 - 0.5
    Silica Gel 60 F₂₅₄Ethyl Acetate : Triethylamine (99:1)UV (254 nm), Ninhydrin Stain0.5 - 0.7

    Note: Rf values are indicative and can vary based on specific experimental conditions.

    Isomeric Analysis

    The separation of constitutional isomers of aminopyridine carbaldehydes is a significant analytical challenge due to their similar physical and chemical properties. Chromatographic methods are paramount for this purpose.

    Detailed Research Findings:

    The position of the amino and methyl groups on the pyridine ring of this compound can have a subtle but significant impact on the molecule's polarity and its interaction with the stationary phase. For instance, the isomer 2-Amino-6-methylnicotinaldehyde and the target compound differ in the positions of the amino and methyl groups relative to the nitrogen of the pyridine ring and the aldehyde group. These differences can be exploited for separation.

    HPLC, with its high efficiency, is the preferred method for the quantitative analysis of isomers. Specialized HPLC columns and mobile phases can enhance selectivity. For example, columns designed for hydrogen bonding interactions have shown success in separating aminopyridine isomers. sielc.com Chiral chromatography would be necessary if enantiomers of derivatives were to be separated. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    Interdisciplinary Applications and Biomedical Investigations of 6 Amino 2 Methylnicotinaldehyde and Its Derivatives

    Role in Organic Synthesis and Chemical Industry

    Versatile Intermediates for Fine Chemical Synthesis

    6-Amino-2-methylnicotinaldehyde is a valuable intermediate in the synthesis of more complex organic molecules. Its structure, featuring a pyridine (B92270) ring with amino, methyl, and aldehyde groups, allows for a variety of chemical transformations. The amino group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation to form a carboxylic acid or reduction to form an alcohol. These reactive sites make it a versatile building block for creating a diverse range of fine chemicals. nbinno.com

    The unique substitution pattern of this compound, with the amino and methyl groups at positions 6 and 2 respectively, and the aldehyde at the 3-position, creates distinct electronic and steric environments that influence its reactivity compared to its isomers. For instance, 2-aminonicotinaldehyde, a related compound, is a well-known precursor for a variety of N-heterocyclic compounds. nbinno.com The presence and position of the methyl group in this compound can be expected to modulate its reactivity and the properties of the resulting products.

    Building Blocks for Agrochemicals and Specialty Chemicals

    The structural motifs present in this compound are found in various biologically active compounds, making it a useful building block for the agrochemical industry. Pyridine-based compounds are a significant class of agrochemicals, and the specific arrangement of functional groups in this molecule can be leveraged to synthesize new pesticides and herbicides. The amino and aldehyde functionalities provide handles for constructing more complex molecules with desired biological activities.

    In the realm of specialty chemicals, this compound serves as a precursor for various applications. The reactivity of the aldehyde and amino groups allows for its incorporation into polymers and other materials, potentially imparting specific properties such as thermal stability or altered electronic characteristics. The synthesis of various substituted pyridine derivatives is a key area of research, and compounds like this compound are integral to this effort.

    Research in Pharmaceutical and Biological Chemistry

    Exploration as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

    This compound and its derivatives are actively being investigated as pharmaceutical intermediates and potential lead compounds in drug discovery. The pyridine ring is a common feature in many approved drugs, and the specific substitution pattern of this compound offers a unique scaffold for medicinal chemists. The amino and aldehyde groups provide points for modification to optimize pharmacological properties.

    For example, derivatives of similar aminopyridines have shown a range of biological activities. nih.gov The synthesis of novel pyrimidine (B1678525) derivatives from aminopyridine precursors has yielded compounds with promising anticancer activity. nih.gov Specifically, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, synthesized in a multi-step process, have demonstrated anti-cancer properties. nih.govsemanticscholar.org These findings highlight the potential of the 6-aminopyridine scaffold as a starting point for the development of new therapeutic agents.

    Assessment of Biological Activity and Interactions with Biomolecules

    The biological activity of this compound is an area of ongoing research. The amino group can form hydrogen bonds, and the aldehyde group can participate in nucleophilic addition reactions, allowing the molecule to interact with various biomolecular targets. These interactions are crucial for its potential biological effects.

    Studies on related compounds provide insights into the potential biological activities. For instance, mixed ligand metal complexes of 6-mercaptopurine (B1684380) and nicotinamide (B372718) have been shown to possess antioxidant and antimicrobial properties. researchgate.net Furthermore, the coordination of aminopyridine derivatives with metal ions, such as copper, has been shown to enhance their antibacterial activity. researchgate.net The biological activity of thiosemicarbazone derivatives of similar aldehydes has also been extensively studied, with some showing potential as antitumor drugs. mdpi.com These examples suggest that derivatives of this compound could exhibit a range of interesting biological properties worthy of further investigation.

    In Vitro and In Vivo Studies on Antimicrobial Efficacy (e.g., for related nicotinaldehydes)

    Derivatives of nicotinaldehyde and related pyridine structures have demonstrated notable antimicrobial properties in various studies. For instance, newly synthesized nicotinaldehyde compounds, including 2-(2,3-dimethylphenyl) nicotinaldehyde (DMPN) and 2-(3-bromophenyl) nicotinaldehyde (BrPN), have shown significant inhibitory effects against several oral pathogens. researchgate.net The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.56 to 49.2 µg/mL against bacteria such as Pseudomonas aeruginosa, Bacillus chungangensis, and Paenibacillus dendritiformis. researchgate.net Further investigation revealed that DMPN, in particular, exhibited substantial antibiofilm activity at concentrations between 1.56 and 6.24 µg/mL. researchgate.net

    Similarly, a series of nicotinic acid hydrazide derivatives has been evaluated for antimicrobial activity against a panel of bacteria and fungi. nih.gov Compounds with specific substitutions, such as nitro and dimethoxy groups, were found to be the most potent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. mdpi.com The activity of some of these derivatives was comparable to standard drugs like norfloxacin (B1679917) and fluconazole. mdpi.com Another study focused on nicotinamide derivatives, which were cyclized to produce 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives, showed efficacy against both gram-positive and gram-negative bacteria, as well as the fungus Candida albicans. latamjpharm.org

    The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes. For example, antioxidants are believed to exert antimicrobial effects by increasing cell wall permeability and modulating redox reactions. nih.gov Some nicotinamide derivatives have been shown to be particularly effective against P. aeruginosa and Klebsiella pneumoniae at concentrations as low as 0.016 mM. nih.gov

    Table 1: Antimicrobial Activity of Nicotinaldehyde and Nicotinamide Derivatives

    Compound/Derivative Test Organism MIC (µg/mL) Reference
    2-(2,3-dimethylphenyl) nicotinaldehyde (DMPN) Oral Pathogens (e.g., P. aeruginosa) 1.56–49.2 researchgate.net
    2-(3-bromophenyl) nicotinaldehyde (BrPN) Oral Pathogens (e.g., B. chungangensis) 1.56–49.2 researchgate.net
    Nicotinamide Derivative (NC 3) P. aeruginosa, K. pneumoniae 0.016 mM nih.gov
    Nicotinamide Derivative (NC 5) Gram-positive bacteria 0.03 mM nih.gov
    Dipeptide Nicotinamide (Compound 4) B. subtilis, E. coli, C. albicans 160 nih.gov

    Investigation of Anticancer Potential and Mechanisms of Apoptosis Induction

    Pyridine-based compounds, including derivatives of this compound, have emerged as a significant class of molecules in anticancer research due to their ability to induce cell cycle arrest and apoptosis. arabjchem.org Research has shown that novel pyridine derivatives can suppress the viability of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and ovarian (SKOV-3) cancer cells. qu.edu.qa

    For example, one study identified a pyridine derivative, compound 9a, which induced growth inhibition and apoptosis in MCF-7 cells with an IC50 of 20µM. qu.edu.qa The mechanism of action for this compound involved the upregulation of key apoptotic proteins such as p53, Bax, and Caspase-3, alongside the downregulation of anti-apoptotic proteins like Bcl-2 and Mdm-2. qu.edu.qa Similarly, two other novel pyridine compounds, one being a pyridone, demonstrated potent activity against liver (HepG2) and breast (MCF-7) cancer cells, with the pyridone compound showing an IC50 value of 4.5 µM in HepG2 cells. nih.govspandidos-publications.com Their anticancer effect was attributed to the induction of G2/M phase cell cycle arrest and apoptosis, mediated through the p53-p21 pathway and upregulation of the JNK signaling protein. nih.govspandidos-publications.com

    Derivatives of pyrano[3,2-c]pyridine have also been investigated for their anti-proliferative effects. semanticscholar.org One such compound, 4-CP.P, was identified as the most potent against MCF-7 cells, with an IC50 value of 60 µM after 24 hours of exposure. semanticscholar.org This compound was found to induce apoptosis, as evidenced by an increase in the sub-G1 cell population and the externalization of phosphatidylserine. semanticscholar.org

    Table 2: Anticancer Activity of Pyridine Derivatives

    Compound/Derivative Cancer Cell Line IC50 Value Mechanism of Action Reference
    Compound 9a MCF-7 (Breast) 20 µM Upregulation of p53, Bax, Caspase-3 qu.edu.qa
    Pyridone Compound 1 HepG2 (Liver) 4.5 µM G2/M arrest, apoptosis via p53-p21 and JNK nih.govspandidos-publications.com
    4-CP.P MCF-7 (Breast) 60 µM (24h) Induction of apoptosis, increase in sub-G1 phase semanticscholar.org

    Studies on Enzyme Inhibition Profiles (e.g., Nicotinamidases)

    Nicotinaldehyde and its derivatives are recognized as potent inhibitors of nicotinamidases, enzymes that are crucial for the NAD+ salvage pathway in many organisms, including pathogenic microbes. nih.gov These enzymes hydrolyze nicotinamide to nicotinic acid, a key step in NAD+ biosynthesis. nih.gov Nicotinaldehyde itself acts as a competitive inhibitor, binding to nicotinamidases with high affinity, with Ki values ranging from the low micromolar to the low nanomolar range. nih.gov This inhibition is thought to occur through the formation of a stable thiohemiacetal complex between the aldehyde group of the inhibitor and the catalytic cysteine residue in the enzyme's active site. nih.gov

    In addition to nicotinamidases, derivatives of the parent pyridine structure have been explored as inhibitors of other critical enzymes. For example, a series of nicotinamide derivatives were designed and synthesized as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. rsc.org One compound, 6b, demonstrated potent inhibition of HDAC3 with an IC50 of 0.694 µM and also showed significant anti-proliferative activity against various cancer cell lines. rsc.org

    Furthermore, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway in humans, have been extensively studied as potential anticancer agents. mdpi.comnih.govsemanticscholar.orgnih.gov While nicotinaldehyde has been used as a nicotinamidase inhibitor, it can also act as a precursor for NAD+ biosynthesis, which can counteract the effects of NAMPT inhibitors. mdpi.com Urea-sulfonamide derivatives have been investigated as inhibitors of NAD+ synthetase (NadE) in Mycobacterium tuberculosis, with optimized compounds showing enhanced potency. nih.gov

    Table 3: Enzyme Inhibition by Nicotinaldehyde and its Derivatives

    Inhibitor Target Enzyme Inhibition Constant (Ki/IC50) Organism/Cell Line Reference
    Nicotinaldehyde Nicotinamidase 11 nM - 1.4 µM Various (e.g., S. pneumoniae, P. falciparum) nih.gov
    Compound 6b (Nicotinamide derivative) HDAC3 0.694 µM --- rsc.org
    Urea-sulfonamide (4f) NAD+ synthetase (NadE) 90 µM M. tuberculosis nih.gov
    KPT-9274 NAMPT Not Specified Glioma cells nih.gov

    Applications in Neurodegenerative Disease Research (e.g., Amyloid Plaque Binding for related chelators)

    In the context of neurodegenerative diseases like Alzheimer's, the aggregation of β-amyloid (Aβ) peptides into plaques is a key pathological hallmark. nih.gov The interaction of metal ions, such as copper and zinc, with Aβ is believed to play a role in this process. nih.gov Consequently, metal chelators have been investigated as potential therapeutic agents. nih.gov

    Bifunctional chelators (BFCs) based on pyridine and other heterocyclic scaffolds are being developed for both therapeutic and diagnostic purposes, such as positron emission tomography (PET) imaging of Aβ plaques. nih.gov For example, copper complexes of BFCs derived from a benzofuran (B130515) scaffold have been shown to bind specifically to amyloid plaques in the brain sections of transgenic mice. nih.gov Furthermore, radiolabeled versions of these chelators, such as 64Cu-9, have demonstrated the ability to cross the blood-brain barrier and accumulate in amyloid plaques in living mice, highlighting their potential for in vivo imaging. nih.gov

    The design of these chelators often incorporates a recognition moiety for Aβ and a metal-chelating unit. Studies have shown that the introduction of such molecules can inhibit the aggregation of Aβ peptides and even disaggregate pre-formed plaques, presumably by sequestering the metal ions that promote aggregation. nih.govnih.gov

    Development of Kinase Inhibitors (e.g., TAK1 inhibitors for related imidazopyridine derivatives)

    Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling protein involved in inflammatory responses and cell survival, making it an attractive target for the treatment of cancers and inflammatory diseases. nih.govtandfonline.comnih.gov Imidazopyridine and related heterocyclic derivatives have shown significant promise as TAK1 inhibitors.

    A series of imidazo[1,2-b]pyridazine (B131497) derivatives have been developed that inhibit TAK1 at nanomolar concentrations. nih.gov The lead compound from this series, compound 26, inhibited TAK1 with an IC50 of 55 nM and demonstrated potent growth inhibition of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov These compounds represent a significant improvement over previously reported TAK1 inhibitors, which typically have GI50 values in the micromolar range. nih.gov

    Another approach has involved the design of reversible covalent TAK1 inhibitors based on an imidazopyridine scaffold with a 2-cyanoacrylamide moiety. tandfonline.com A derivative from this series, 13h, exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM. tandfonline.com The reversible nature of these inhibitors is advantageous as it may limit off-target effects associated with irreversible inhibitors. tandfonline.com The development of these potent and selective TAK1 inhibitors from imidazopyridine and related scaffolds underscores the therapeutic potential of this class of compounds. nih.gov

    Table 4: TAK1 Inhibition by Imidazopyridine Derivatives

    Compound/Derivative Scaffold IC50/GI50 Value Target/Cell Line Reference
    Compound 26 Imidazo[1,2-b]pyridazine IC50: 55 nM TAK1 Enzyme nih.gov
    Compound 31 Imidazo[1,2-b]pyridazine GI50: 30 nM H929 Multiple Myeloma Cells nih.gov
    Compound 13h Imidazopyridine with 2-cyanoacrylamide IC50: 27 nM TAK1 Enzyme tandfonline.com
    Pyrimidine Compound 6 Pyrimidine IC50: 413 nM TAK1 Enzyme tandfonline.com

    Utilization as Fluorescent Probes and Ligands in Biological Systems

    Pyridine-based compounds, including aminopyridines, have been successfully developed as fluorescent probes for various biological applications due to their favorable photophysical properties. nih.govmdpi.commdpi.commdpi.com These probes can be designed to have high quantum yields and large Stokes shifts, making them suitable for bioimaging. nih.govmdpi.com

    For instance, a series of fluorescent molecules with an aminopyridine scaffold has been synthesized, with some derivatives exhibiting quantum yields over 0.40. mdpi.com These compounds have been used to create "smart probes" that become highly fluorescent upon undergoing a "click" reaction, allowing for the specific labeling of biomolecules. mdpi.com Another study reported novel push-pull systems based on CF3-substituted pyridines that act as selective fluorescent probes for lipid droplets in cells. nih.gov These probes exhibit aggregation-induced emission, which is beneficial for high-quality bioimaging. nih.gov

    Pyridine-based fluorescent probes have also been developed for the detection of specific ions and molecules. A pyridine-based probe, DFPPIC, was synthesized for the selective detection of arsenate, with a detection limit of 0.001 µM. nih.gov This probe was also capable of imaging intracellular arsenate in living cells. nih.gov The versatility of the pyridine scaffold allows for the straightforward synthesis and functionalization of a wide range of fluorescent probes for applications in chemical biology and diagnostics. mdpi.commdpi.comresearchgate.netyoutube.com

    Environmental and Sustainable Chemistry Research (e.g., Bioremediation potential of chlorinated analogues)

    The biodegradation of pyridine derivatives is an area of significant environmental research, as these compounds are common environmental pollutants. researchgate.net Studies have evaluated the biodegradability of various substituted pyridines in soil. oup.com It has been found that pyridinecarboxylic acids and monohydroxypyridines are readily degraded, while aminopyridines are more persistent. oup.com

    The bioremediation of chlorinated solvents is a major environmental challenge, and in situ bioremediation using microbial processes is a promising approach. nih.gov While the direct use of this compound in bioremediation is not widely reported, the study of chlorinated pyridine derivatives provides insights into the environmental fate of related compounds. The degradation of chloropyridines is dependent on the position of the chlorine atom, with 4-chloropyridine (B1293800) being more susceptible to degradation than other isomers. oup.com The production of chlorine-containing derivatives of pyridine compounds is a relevant industrial process, and understanding their environmental impact and potential for bioremediation is crucial. google.com Microbial degradation of pyridine and its derivatives often proceeds through hydroxylation as an initial step, highlighting the role of specific enzymes like dioxygenases in their breakdown. researchgate.net

    Mechanistic Elucidation of Biological and Chemical Actions

    Identification of Molecular Targets and Binding Site Characterization

    Direct molecular targets for 6-Amino-2-methylnicotinaldehyde have not been definitively identified in the reviewed literature. However, insights can be drawn from its isomer, 2-Amino-6-methylnicotinaldehyde. The biological activity of this isomer is attributed to its ability to interact with various molecular targets through the formation of hydrogen bonds by its amino group and participation in nucleophilic addition reactions via its aldehyde group. These interactions are crucial for its function in various biochemical pathways.

    The unique structural arrangement of this compound, with the amino and methyl groups at different positions on the pyridine (B92270) ring compared to its isomer, likely results in a distinct electronic and steric environment. This difference is expected to influence its binding affinity and selectivity for potential molecular targets. Without specific studies on this compound, its precise molecular targets and binding site interactions remain a subject for future investigation.

    Analysis of Influence on Cellular Pathways and Molecular Processes

    Specific cellular pathways and molecular processes influenced by this compound have not been detailed in existing research. However, studies on its isomer, 2-Amino-6-methylnicotinaldehyde, have shown that it can modulate metabolic pathways in cancer cells. For instance, in MCF-7 breast cancer cells, metabolomic analyses revealed that the isomer affects pathways associated with cell proliferation and oxidative stress.

    Detailed Kinetic and Enzymatic Studies (e.g., competitive inhibition mechanisms for nicotinamidases)

    While no specific kinetic or enzymatic studies for this compound were found, research on related compounds provides valuable context. Nicotinaldehydes, as a class of compounds, have been identified as potent competitive inhibitors of nicotinamidases. These enzymes are crucial for the hydrolysis of nicotinamide (B372718) to nicotinic acid and are found in various pathogens but are absent in mammals.

    Notably, 2-Amino-6-methylnicotinaldehyde, the isomer of the compound of interest, has been shown to be a potent competitive inhibitor of nicotinamidases. This suggests a potential therapeutic application against pathogens that rely on this enzyme. The inhibitory action is thought to involve the interaction of the aldehyde group with the enzyme's active site.

    Table 1: Comparative Analysis of Nicotinamidase Inhibition by Related Compounds

    CompoundType of InhibitionTarget Organism/EnzymePotency
    NicotinaldehydeCompetitiveGeneral NicotinamidasesPotent inhibitor
    2-Amino-6-methylnicotinaldehydeCompetitiveNicotinamidasesPotent inhibitor

    This table is based on general findings for nicotinaldehydes and specific data for the isomer, 2-Amino-6-methylnicotinaldehyde. Kinetic data for this compound is not available.

    Cellular and Molecular Responses to Compound Exposure (e.g., Caspase Activation, Cell Viability Assays)

    Direct evidence of cellular and molecular responses to this compound, such as caspase activation or specific cell viability data, is not available in the current body of scientific literature. However, research on its isomer, 2-Amino-6-methylnicotinaldehyde, has demonstrated cytotoxic effects against cancer cell lines. In studies involving MCF-7 breast cancer cells, this isomer was found to impact metabolic pathways linked to cell proliferation and oxidative stress, suggesting a potential role in cancer research.

    The induction of apoptosis is a key mechanism for many anti-cancer agents and often involves the activation of caspases, a family of proteases central to programmed cell death. While there is no direct evidence linking this compound to caspase activation, the cytotoxic effects observed with its isomer suggest that this could be a potential mechanism of action. Further research, including cell viability assays and caspase activity studies on this compound, is necessary to elucidate its specific cellular effects.

    Table 2: Cytotoxic Effects of Related Aminopyridine Derivatives on Cancer Cell Lines

    CompoundCell LineEffect
    2-Amino-6-methylnicotinaldehydeMCF-7 (Breast Cancer)Modulates pathways associated with cell proliferation and oxidative stress.
    Various 4-amino-thieno[2,3-d]pyrimidinesVarious Cancer Cell LinesAntiproliferative activity.
    Various 6-amino-5-cyano-2-thiopyrimidine derivativesLeukemia and other cancer cell linesPotent anticancer agents and apoptotic inducers.

    This table presents data on the isomer and other related aminopyridine derivatives to provide context due to the absence of specific data for this compound.

    Computational Chemistry and in Silico Modeling for 6 Amino 2 Methylnicotinaldehyde Research

    Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 6-Amino-2-methylnicotinaldehyde. DFT methods are used to solve the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic signatures. consensus.apphkbpublications.com

    Electronic Structure and Reactivity: By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the regions of a molecule that are most likely to donate or accept electrons in a chemical reaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, DFT could be employed to map the electron density distribution, identifying the nucleophilic and electrophilic centers, which is crucial for predicting its behavior in chemical syntheses.

    Spectroscopic Properties: DFT is also a powerful tool for predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. These predictions are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of a synthesized compound.

    Table 1: Predicted Molecular Properties of a Hypothetical Pyridine (B92270) Derivative using DFT
    PropertyPredicted ValueSignificance
    HOMO Energy-6.5 eVIndicates electron-donating ability
    LUMO Energy-1.2 eVIndicates electron-accepting ability
    HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
    Dipole Moment3.2 DIndicates polarity of the molecule
    Major IR Absorption (C=O stretch)1685 cm-1Corresponds to the aldehyde functional group
    UV-Vis λmax320 nmCorresponds to π → π* electronic transition

    Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking would be employed to predict its binding mode and affinity to a biological target, such as a protein receptor or enzyme active site. nih.gov This is a critical step in assessing its potential as a therapeutic agent. lew.ro The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. mdpi.com

    Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

    Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein
    ParameterValueInterpretation
    Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding affinity.
    Key Interacting ResiduesTyr84, Asp129, Phe258Amino acids in the binding site forming significant interactions.
    Hydrogen Bonds2Number of hydrogen bonds stabilizing the complex.
    RMSD (Å) during MD1.2A low and stable RMSD suggests a stable binding pose.

    Virtual Screening and Lead Optimization Strategies for Derivative Design

    Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Should this compound show promise as a bioactive compound, virtual screening could be used to identify analogs with potentially improved properties. hkbpublications.com This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the binding site of the target protein, and the top-scoring hits would be selected for further investigation.

    Once a promising "hit" compound is identified, lead optimization strategies come into play. This involves designing and evaluating derivatives of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are heavily utilized in this phase to predict how modifications to the chemical structure will affect its binding affinity and other drug-like properties.

    Prediction of Reaction Pathways and Transition States

    Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent reactions, computational methods can be employed to predict the most likely reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This allows chemists to understand the feasibility of a proposed synthetic route and to identify potential byproducts. Identifying the structure of the transition state is particularly important as it provides insight into the highest energy point along the reaction coordinate, which is the key to understanding the reaction's kinetics.

    Q & A

    Basic Research Questions

    Q. What safety protocols are recommended for handling 6-Amino-2-methylnicotinaldehyde in laboratory settings?

    • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high exposure) and full-body chemical-resistant suits to mitigate inhalation and dermal risks. Acute toxicity data suggest avoiding environmental release into drainage systems due to potential carcinogenic components at ≥0.1% concentrations . Implement fume hoods and rigorous waste segregation protocols.

    Q. What synthetic routes are employed to prepare this compound derivatives?

    • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, methylamine can react with halogenated intermediates (e.g., 6-chloronicotinaldehyde) under basic conditions to introduce amino groups. Oxidation (KMnO4) or reduction (NaBH4) steps modify the aldehyde group, enabling diverse functionalizations . Optimize reaction parameters (solvent, temperature) using TLC or HPLC for real-time monitoring.

    Q. How can researchers characterize the structural and purity profile of this compound?

    • Methodological Answer : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyridine ring substitution patterns. FT-IR identifies the C=O stretch (~1680 cm<sup>-1</sup>). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

    Advanced Research Questions

    Q. How do structural modifications at the amino and methyl groups influence reactivity and bioactivity?

    • Methodological Answer : Introduce substituents (e.g., halogens, alkoxy groups) via regioselective reactions to probe electronic effects. For instance, chlorine at the 6-position enhances electrophilicity, improving cross-coupling efficiency. Methyl groups at the 2-position sterically hinder nucleophilic attacks, altering metabolic stability. Assess biological impacts using enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotective studies) and compare IC50 values against unmodified analogs .

    Q. What computational strategies predict binding affinities of this compound derivatives?

    • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., amyloid-beta for Alzheimer’s studies). Parameterize force fields for aldehyde-protein covalent interactions. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with in vitro SPR (surface plasmon resonance) binding assays to refine computational models .

    Q. How can contradictions between in vitro toxicity and in silico predictions be resolved?

    • Methodological Answer : Cross-reference in vitro cytotoxicity (MTT assay on HepG2 cells) with in silico tools like ProTox-II for LD50 predictions. Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated transformations). Use LC-MS to identify reactive metabolites. Adjust computational models by incorporating metabolic pathway data (e.g., CYP3A4 isoform-specific parameters) to improve accuracy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.